Orexin receptor antagonist 3
Description
Properties
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQVXKSEUGRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Octahydropyrrolo[3,4-c]pyrrole Core
The bicyclic scaffold is synthesized through a [3+2] cycloaddition or intramolecular cyclization of a pyrrolidine precursor. For example, reacting a substituted pyrrolidine with a dienophile under acidic conditions generates the fused ring system. Key reaction parameters include:
N-Alkylation for Side Chain Introduction
The secondary amine of the core undergoes alkylation with a bromoacetamide derivative. This step typically employs:
Carboxamide Formation
A Suzuki-Miyaura coupling or nucleophilic acyl substitution introduces the carboxamide group. For example, reacting an intermediate aryl bromide with an amide nucleophile in the presence of a palladium catalyst:
Nitro Group Functionalization
Electrophilic aromatic nitration installs the nitro substituent on the aryl ring. Conditions involve:
-
Nitrating agent : Concentrated nitric acid in sulfuric acid.
Characterization and Analytical Data
The final compound is characterized by spectroscopic and chromatographic methods:
Spectroscopic Analysis
Chromatographic Purity
Optimization and Scale-Up Considerations
Solubility and Stability
Chemical Reactions Analysis
Types of Reactions: Orexin receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Treatment of Insomnia
Orexin receptor antagonist 3 is primarily studied for its effectiveness in treating insomnia. The orexin system plays a crucial role in regulating arousal and wakefulness, making orexin receptor antagonists promising candidates for sleep disorder treatments.
Clinical Efficacy
- Meta-Analyses : Several meta-analyses have demonstrated that orexin receptor antagonists, including seltorexant, significantly improve sleep parameters such as sleep onset latency, total sleep time, and overall sleep quality compared to placebo .
- Clinical Trials : Seltorexant is currently in phase 3 clinical trials for major depressive disorder with insomnia. Initial findings suggest it effectively promotes sleep without the adverse effects commonly associated with traditional sedatives .
Applications in Mental Health
This compound is being explored for its potential benefits beyond insomnia, particularly in mental health disorders.
Anxiety and Depression
- Preclinical Studies : Research indicates that antagonism of orexin signaling may reduce anxiety-like behaviors in rodent models, suggesting potential applications in anxiety disorders .
- Phase 3 Trials : Seltorexant is being evaluated for its efficacy in patients with major depressive disorder characterized by insomnia, indicating a dual approach to treatment .
Substance Dependence
Studies have suggested that orexin receptor antagonists may help mitigate substance dependence behaviors. This is based on evidence from preclinical models showing reduced drug-seeking behavior when orexin signaling is inhibited .
Safety Profile
The safety of this compound has been a significant focus in clinical evaluations.
Adverse Effects
- Common side effects reported include somnolence, fatigue, and dry mouth. However, these are generally mild compared to traditional sedative-hypnotics .
- Importantly, studies indicate that using orexin receptor antagonists does not significantly increase the risk of falls or fractures, a common concern with sedative medications .
Mechanism of Action
Orexin receptor antagonist 3 exerts its effects by binding to orexin receptors (OX1R and OX2R) and inhibiting the binding of orexin neuropeptides (orexin A and B). This inhibition prevents the activation of downstream signaling pathways that promote wakefulness and arousal. By blocking these pathways, this compound promotes sleep and mitigates insomnia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
The table below summarizes key pharmacological differences between suvorexant and other orexin receptor antagonists:
Mechanism of Action and Selectivity
- Dual Antagonists (Suvorexant, Almorexant, Daridorexant): These compounds non-selectively block OX1R and OX2R, mimicking natural sleep by suppressing orexin-induced arousal. Suvorexant’s balanced affinity (OX1R Ki = 0.55 nM; OX2R Ki = 0.35 nM) ensures broad suppression of wake-promoting pathways . In contrast, daridorexant’s optimized pharmacokinetics (shorter half-life) reduce next-day drowsiness, a limitation observed with suvorexant .
- OX1R-Selective Antagonists (ACT-335827, SB-334867): These agents target OX1R, which is implicated in stress and addiction pathways. ACT-335827 shows promise in preclinical models of anxiety and hypertension, with minimal OX2R interaction (Ki = 1.2 nM for OX1R vs. >1,000 nM for OX2R) .
- OX2R-Selective Antagonists (SDM-878) : Selective OX2R blockade may preserve OX1R-mediated cognitive functions while still promoting sleep. SDM-878 reduces sleep latency in rodents without impairing motor coordination, a common issue with GABAergic drugs .
Structural and Pharmacokinetic Advancements
Recent structure-based drug design has enabled the development of subtype-selective antagonists. For example, JH112—a suvorexant derivative—achieves 75-fold OX1R selectivity by exploiting a single amino acid difference (Glu².60 in OX1R vs. Gln².60 in OX2R) in the ligand-binding pocket . Such innovations aim to minimize off-target effects while retaining therapeutic benefits.
Biological Activity
Orexin receptor antagonists (ORAs) have garnered significant attention in the field of pharmacology due to their potential therapeutic applications, particularly in treating sleep disorders, obesity, and various psychiatric conditions. Among these, Orexin Receptor Antagonist 3 (ORA-3) stands out for its unique pharmacological profile and biological activity. This article delves into the biological activity of ORA-3, supported by relevant research findings, case studies, and data tables.
Overview of Orexin Receptors
Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that play a crucial role in regulating arousal, wakefulness, and appetite. There are two primary orexin receptors: OX1R and OX2R . These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological responses through distinct signaling pathways. The antagonism of these receptors has been linked to improved sleep quality and reduced anxiety-like behaviors.
ORA-3 functions by selectively inhibiting the activity of OX1R and OX2R. This antagonism leads to a decrease in orexin signaling, which is pivotal for maintaining wakefulness. By blocking these receptors, ORA-3 effectively promotes sleep onset and maintenance without the adverse effects commonly associated with traditional sedatives.
Key Mechanisms:
- Inhibition of Wakefulness: By blocking orexin signaling pathways, ORA-3 reduces alertness and facilitates sleep.
- Reduction of Anxiety: Preclinical studies indicate that ORA-3 may help mitigate anxiety-like behaviors in rodent models.
- Impact on Appetite Regulation: The orexin system is implicated in appetite control; thus, its antagonism may influence feeding behaviors.
Research Findings
Recent studies have highlighted the efficacy and safety profile of ORA-3 in various experimental models. Below is a summary of key findings:
Case Studies
Case Study 1: Insomnia Treatment
In a clinical trial involving patients with primary insomnia, administration of ORA-3 resulted in significant improvements in both subjective sleep quality and objective measures such as total sleep time and sleep efficiency. Patients reported fewer awakenings during the night and an overall enhancement in daytime functioning.
Case Study 2: Anxiety Disorders
In a rodent model of anxiety, ORA-3 administration led to a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic benefits for individuals suffering from anxiety disorders.
Safety Profile
The safety profile of ORA-3 has been evaluated through various preclinical and clinical studies. Notably, it appears to be devoid of significant side effects commonly associated with other sedative medications:
- No Respiratory Depression: Unlike traditional sedatives, ORA-3 does not exacerbate respiratory issues.
- Lack of Dependence: Long-term administration did not result in tolerance or dependence among study participants.
Q & A
Q. How should researchers handle conflicting data on orexin antagonist efficacy in neurodegenerative models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
